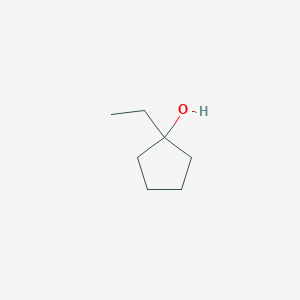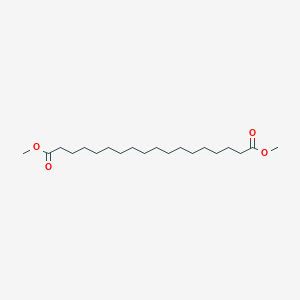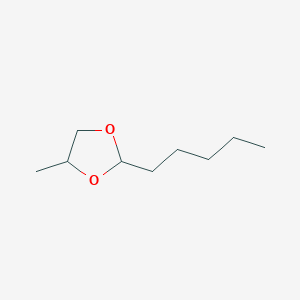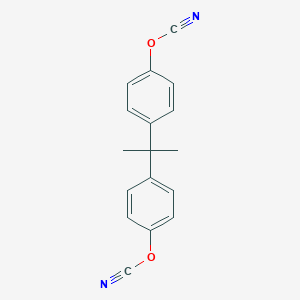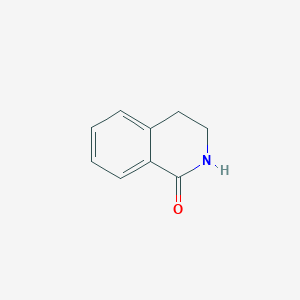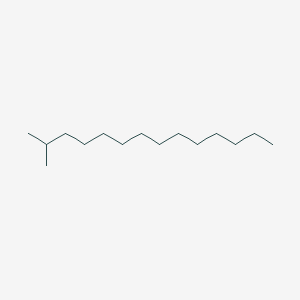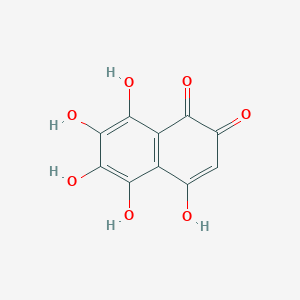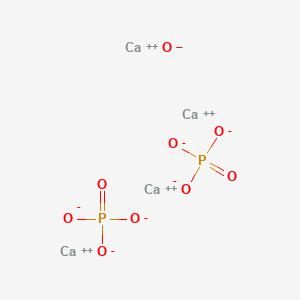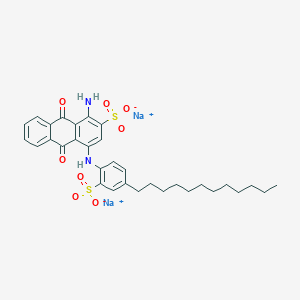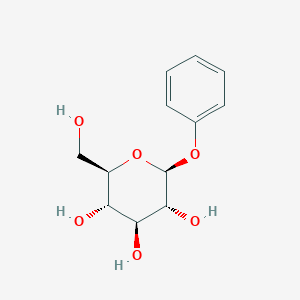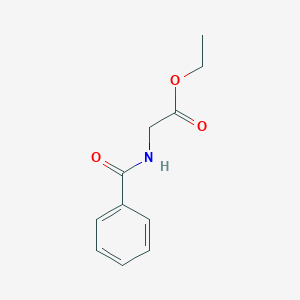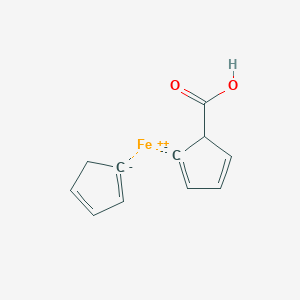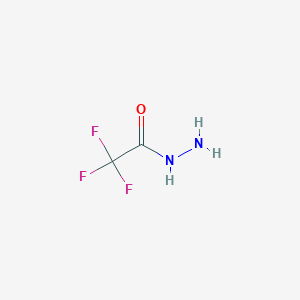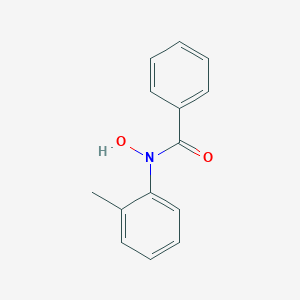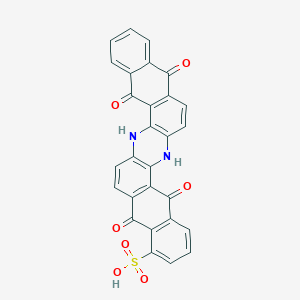
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, also known as HTAS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HTAS is a water-soluble yellow powder that is synthesized through a multi-step process involving the reaction of anthracene with sulfuric acid and nitric acid. In
科学的研究の応用
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to be an effective photosensitizer in vitro and in vivo, and its water solubility makes it a promising candidate for clinical use.
作用機序
The mechanism of action of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in PDT involves the production of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to produce singlet oxygen upon exposure to light, which is one of the most important ROS involved in PDT.
生化学的および生理学的効果
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for clinical use. However, more research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One of the main advantages of using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in lab experiments is its water solubility, which makes it easy to handle and administer. However, the synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors. Additionally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate.
将来の方向性
There are many potential future directions for research on Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. One area of research is in the development of new synthesis methods that can improve the yield and purity of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. Another area of research is in the optimization of PDT protocols using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, such as the determination of optimal light doses and exposure times. Finally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its water solubility and low toxicity make it a promising candidate for clinical use in PDT. However, more research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in other scientific fields.
合成法
The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate involves a multi-step process. Firstly, anthracene is reacted with sulfuric acid and nitric acid to produce 9,10-anthracenedione. This is followed by the reaction of 9,10-anthracenedione with sodium hydroxide to produce 5,6,9,14-tetrahydroanthracene-1,4,9,10-tetraone. Finally, the addition of sodium sulfite to the tetraone produces Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors such as the reaction conditions and the purity of the starting materials.
特性
CAS番号 |
1324-29-4 |
|---|---|
製品名 |
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate |
分子式 |
C28H13N2NaO7S |
分子量 |
522.5 g/mol |
IUPAC名 |
5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonic acid |
InChI |
InChI=1S/C28H14N2O7S/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33/h1-11,29-30H,(H,35,36,37) |
InChIキー |
MCMQCTRZELFHCC-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



